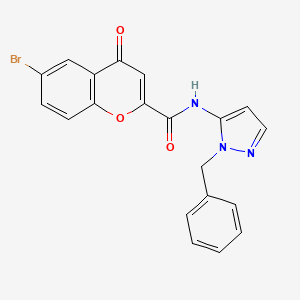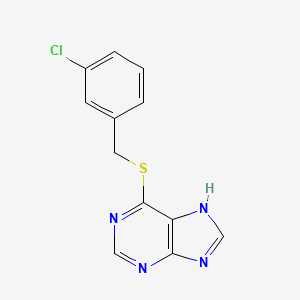![molecular formula C20H21ClFN5O3S2 B11303240 N-(5-chloro-2-methylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11303240.png)
N-(5-chloro-2-methylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chlor-2-methylphenyl)-2-[(5-{[(4-Fluorphenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Diese Verbindung weist eine einzigartige Struktur auf, die einen Triazolring, eine Sulfonylgruppe und mehrere aromatische Ringe umfasst, was sie für Forscher interessant macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(5-Chlor-2-methylphenyl)-2-[(5-{[(4-Fluorphenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamid umfasst in der Regel mehrere Schritte, darunter die Bildung des Triazolrings, die Sulfonierung und Kupplungsreaktionen. Die Reaktionsbedingungen erfordern oft spezifische Katalysatoren, Lösungsmittel und Temperaturkontrollen, um die gewünschte Produktausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Techniken wie Durchflussreaktoren und automatisierte Synthese können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
N-(5-Chlor-2-methylphenyl)-2-[(5-{[(4-Fluorphenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfonylgruppe oder andere funktionelle Gruppen innerhalb des Moleküls angreifen.
Substitution: Elektrophile oder nucleophile Substitutionsreaktionen können an den aromatischen Ringen oder dem Triazolring auftreten.
Gängige Reagenzien und Bedingungen
Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile oder Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen können je nach gewünschter Transformation variieren, einschließlich Temperatur, Lösungsmittel und Katalysatorauswahl.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom jeweiligen Reaktionsweg ab. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können.
Wissenschaftliche Forschungsanwendungen
N-(5-Chlor-2-methylphenyl)-2-[(5-{[(4-Fluorphenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamid hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Als potenzieller Therapeutikum aufgrund seiner einzigartigen Struktur und funktionellen Gruppen untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(5-Chlor-2-methylphenyl)-2-[(5-{[(4-Fluorphenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren.
Wissenschaftliche Forschungsanwendungen
N-(5-CHLORO-2-METHYLPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Biological Studies: Investigating its effects on cellular processes and pathways.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with active sites, while the triazole ring can enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(5-Chlor-2-methylphenyl)-2-[(5-{[(4-Fluorphenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamid: weist Ähnlichkeiten mit anderen triazolhaltigen Verbindungen und Sulfonyl-Derivaten auf.
Disilan-verbrückte Architekturen: Diese Verbindungen weisen einzigartige elektronische Strukturen auf und werden in verschiedenen optoelektronischen Anwendungen eingesetzt.
1-Benzyl-2-methyl-(2S,4R)-4-((4-Bromisoindolin-2-carbonyl)oxy): Arylhalogenidverbindungen, die in komplexen Synthesen verwendet werden.
Einzigartigkeit
Die Einzigartigkeit von N-(5-Chlor-2-methylphenyl)-2-[(5-{[(4-Fluorphenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamid liegt in der Kombination seiner funktionellen Gruppen und strukturellen Merkmale, die spezifische chemische und biologische Eigenschaften verleihen, die in anderen ähnlichen Verbindungen nicht gefunden werden.
Eigenschaften
Molekularformel |
C20H21ClFN5O3S2 |
|---|---|
Molekulargewicht |
498.0 g/mol |
IUPAC-Name |
N-(5-chloro-2-methylphenyl)-2-[[5-[(4-fluoro-N-methylsulfonylanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21ClFN5O3S2/c1-13-4-5-14(21)10-17(13)23-19(28)12-31-20-25-24-18(26(20)2)11-27(32(3,29)30)16-8-6-15(22)7-9-16/h4-10H,11-12H2,1-3H3,(H,23,28) |
InChI-Schlüssel |
AUFQMJIYDLEMPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2C)CN(C3=CC=C(C=C3)F)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-isopropylpropanamide](/img/structure/B11303166.png)
![4-fluoro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11303168.png)
![1-(3-methylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11303176.png)
![4,10-dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione](/img/structure/B11303178.png)
![N-Ethyl-4-methyl-6-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine](/img/structure/B11303180.png)
![Methyl 2-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11303181.png)

![N-{1-[(4-Methylphenyl)methyl]-1H-pyrazol-5-YL}adamantane-1-carboxamide](/img/structure/B11303195.png)
![N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11303215.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11303216.png)

![7-(3,4-Dimethoxyphenyl)-4-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11303221.png)
![3-fluoro-N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]benzamide](/img/structure/B11303223.png)
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide](/img/structure/B11303234.png)
